molecular formula C9H9NO2S3 B2356684 N-(1,3-dithiolan-2-ylidene)benzenesulfonamide CAS No. 13068-41-2

N-(1,3-dithiolan-2-ylidene)benzenesulfonamide

Cat. No.: B2356684
CAS No.: 13068-41-2
M. Wt: 259.36
InChI Key: UMAVVZITDRDUAT-UHFFFAOYSA-N
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Description

N-(1,3-dithiolan-2-ylidene)benzenesulfonamide is an organic compound with the molecular formula C9H9NO2S3 It is characterized by the presence of a 1,3-dithiolane ring attached to a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dithiolan-2-ylidene)benzenesulfonamide typically involves the reaction of benzenesulfonamide with carbon disulfide in the presence of a base, followed by cyclization with dibromoethane. The reaction conditions often include the use of an alkali solution to facilitate the formation of the 1,3-dithiolane ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dithiolan-2-ylidene)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the cleavage of the 1,3-dithiolane ring.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cleaved products of the 1,3-dithiolane ring.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

N-(1,3-dithiolan-2-ylidene)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-dithiolan-2-ylidene)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    1,3-dithiolane derivatives: Compounds with similar 1,3-dithiolane rings.

    Benzenesulfonamide derivatives: Compounds with the benzenesulfonamide moiety.

Uniqueness

N-(1,3-dithiolan-2-ylidene)benzenesulfonamide is unique due to the combination of the 1,3-dithiolane ring and the benzenesulfonamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(1,3-dithiolan-2-ylidene)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S3/c11-15(12,8-4-2-1-3-5-8)10-9-13-6-7-14-9/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAVVZITDRDUAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=NS(=O)(=O)C2=CC=CC=C2)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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